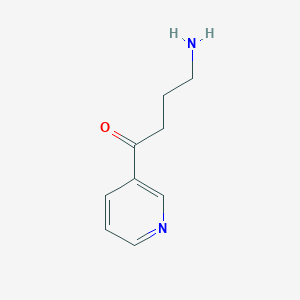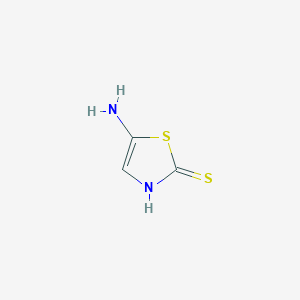![molecular formula C10H8F3N3 B1608624 5-[2-(trifluorometil)fenil]-1H-pirazol-3-amina CAS No. 502133-02-0](/img/structure/B1608624.png)
5-[2-(trifluorometil)fenil]-1H-pirazol-3-amina
Descripción general
Descripción
Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridine derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
Trifluoromethylpyridine derivatives are used in various chemical reactions. For example, they are used in transition-metal-mediated or -catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylpyridine derivatives are largely determined by the presence of the fluorine atom and the pyridine moiety. The fluorine atom, sterically, is the next smallest atom after hydrogen but the atom with the largest electronegativity .Aplicaciones Científicas De Investigación
Desarrollo de medicamentos farmacéuticos
El grupo trifluorometil en compuestos como 3-(2-(Trifluorometil)fenil)-1H-pirazol-5-amina se sabe que mejora el perfil farmacológico de los medicamentos. Puede mejorar la estabilidad metabólica, la lipofilia y la selectividad de unión de los productos farmacéuticos . Este compuesto podría utilizarse en el diseño de nuevos fármacos, especialmente cuando se necesita una mayor potencia o una unión específica al receptor.
Actividades antidepresivas y antimicrobianas
Los compuestos con el grupo trifluorometil han mostrado potencial en el tratamiento de la depresión y las infecciones microbianas. La presencia de este grupo en ciertas estructuras se ha asociado con la actividad antidepresiva , antimicrobiana , antifúngica y antibacteriana, lo que podría conducir al desarrollo de nuevos agentes terapéuticos.
Catálisis y síntesis orgánica
En la química sintética, el grupo trifluorometil es un motivo estructural clave debido a su capacidad para influir en la reactividad y estabilidad de otros grupos funcionales. Se utiliza en diversos procesos catalíticos, incluida la catálisis fotoredox, que es un método para introducir el grupo trifluorometil en diversos esqueletos moleculares .
Ciencia de los materiales
El grupo trifluorometil puede afectar el desarrollo de materiales con propiedades específicas. Por ejemplo, se puede utilizar para crear polímeros con una resistencia mecánica excepcional, lo que los hace adecuados para aplicaciones comerciales que requieren materiales duraderos .
Inhibición enzimática
El grupo trifluorometil puede desempeñar un papel significativo en la inhibición de las enzimas. Al alterar el pKa de ciertos grupos funcionales dentro de una molécula, puede aumentar la potencia de la molécula hacia enzimas específicas, lo cual es crucial en el desarrollo de inhibidores enzimáticos para uso terapéutico .
Marcado radiactivo e imagenología
Los compuestos que contienen el grupo trifluorometil se pueden utilizar en el marcado radiactivo para la imagenología médica. La introducción de flúor-18, un isótopo emisor de positrones, en estos compuestos puede crear radiotrazadores para la tomografía por emisión de positrones (PET), lo que ayuda en el diagnóstico y la investigación de enfermedades.
Cada una de estas aplicaciones demuestra la versatilidad e importancia del grupo trifluorometil en la investigación científica y la industria. El compuesto en cuestión, con su porción trifluorometilfenil, tiene potencial para la innovación y el avance en estas áreas. <|\end|> OP: ### Desarrollo de medicamentos farmacéuticos
El grupo trifluorometil en compuestos como 3-(2-(Trifluorometil)fenil)-1H-pirazol-5-amina se sabe que mejora el perfil farmacológico de los medicamentos. Puede mejorar la estabilidad metabólica, la lipofilia y la selectividad de unión de los productos farmacéuticos. Este compuesto podría utilizarse en el diseño de nuevos fármacos, especialmente cuando se necesita una mayor potencia o una unión específica al receptor .
Mecanismo De Acción
Target of Action
Similar compounds with a trifluoromethyl group have been reported to interact with various enzymes and receptors, such as the leucyl-trna synthetase
Mode of Action
For instance, some trifluoromethyl-containing compounds act as inhibitors, blocking the active site of the target enzyme . The specific interaction of this compound with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Based on the reported antimicrobial activity of similar compounds , it can be speculated that this compound might interfere with essential biochemical pathways in microorganisms, leading to their death
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity This suggests that the compound might exert its effects by disrupting essential cellular processes in microorganisms, leading to their death
Safety and Hazards
Direcciones Futuras
The development of trifluoromethylpyridine derivatives is becoming an increasingly important research topic. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites but also protect human populations from the spread of diseases .
Propiedades
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMESUTALZUKOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396228 | |
| Record name | 5-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
502133-02-0 | |
| Record name | 5-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




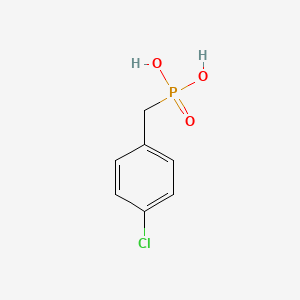
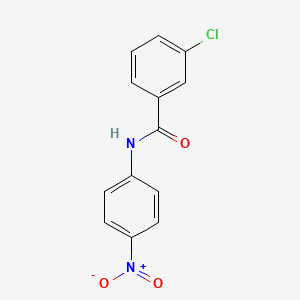
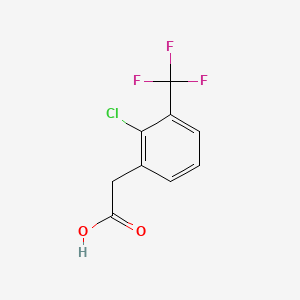

![Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate](/img/structure/B1608552.png)
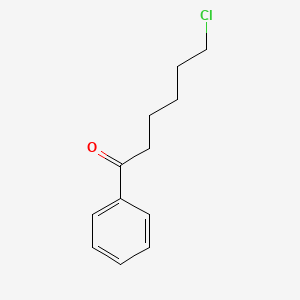
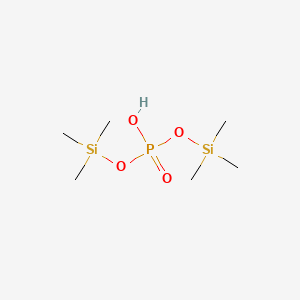
![1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane](/img/structure/B1608558.png)

